molecular formula C24H21N5O2S B11578689 N-benzyl-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-benzyl-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B11578689
M. Wt: 443.5 g/mol
InChI Key: ZTAOTMQDYOKCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo[3,4-a]phthalazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The process is scalable and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C) for catalytic hydrogenation.

    Nucleophiles: Benzyl halides, methylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHYL-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazolo[3,4-a]phthalazine core can bind to active sites of enzymes, inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

N-benzyl-4-methyl-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C24H21N5O2S/c1-16-12-13-19(32(30,31)25-15-18-8-4-3-5-9-18)14-22(16)24-27-26-23-21-11-7-6-10-20(21)17(2)28-29(23)24/h3-14,25H,15H2,1-2H3

InChI Key

ZTAOTMQDYOKCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Origin of Product

United States

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